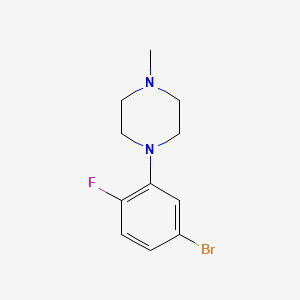
4-(2-Nitrophenoxy)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Nitrophenoxy)butanoic acid is an organic compound with the molecular formula C10H11NO5 It is characterized by the presence of a nitrophenoxy group attached to a butanoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Nitrophenoxy)butanoic acid typically involves the reaction of 2-nitrophenol with butanoic acid derivatives. One common method involves the esterification of 2-nitrophenol with butanoic acid, followed by hydrolysis to yield the desired product . The reaction conditions often include the use of a strong acid catalyst and elevated temperatures to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Nitrophenoxy)butanoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Reduction: 4-(2-Aminophenoxy)butanoic acid.
Substitution: Various substituted phenoxybutanoic acids depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(2-Nitrophenoxy)butanoic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(2-Nitrophenoxy)butanoic acid involves its interaction with specific molecular targets. For instance, in antiviral applications, it acts as an inhibitor of deubiquitinase enzymes, which are crucial for the replication of certain viruses . The nitrophenoxy group plays a key role in binding to the active site of the enzyme, thereby inhibiting its activity.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Nitrophenoxy)butanoic acid: Similar structure but with the nitro group in a different position.
4-(4-Acetyl-2-methoxy-5-nitrophenoxy)butanoic acid: Contains additional functional groups that may alter its reactivity and applications.
Uniqueness
4-(2-Nitrophenoxy)butanoic acid is unique due to the specific positioning of the nitro group, which influences its chemical reactivity and biological activity. This positioning allows for specific interactions with molecular targets, making it a valuable compound in various research applications.
Propiedades
IUPAC Name |
4-(2-nitrophenoxy)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c12-10(13)6-3-7-16-9-5-2-1-4-8(9)11(14)15/h1-2,4-5H,3,6-7H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWNOXDTXZOYOAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-amino-7-(2,2,2-trifluoroethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B14051023.png)
![9H-fluoren-9-ylmethyl N-[4-(4-chlorosulfonylphenyl)phenyl]carbamate](/img/structure/B14051040.png)
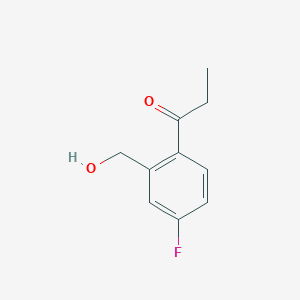
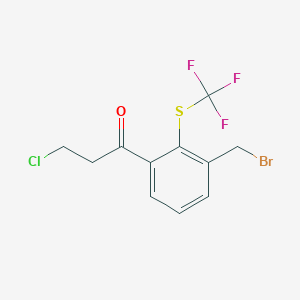
![racemic-(3S,3aS,7aR)-t-Butyl 3-hydroxyhexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B14051061.png)
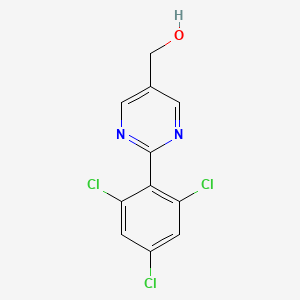
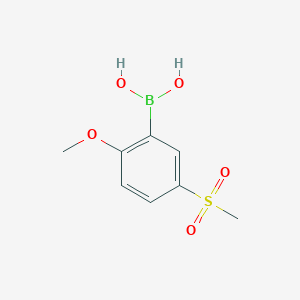

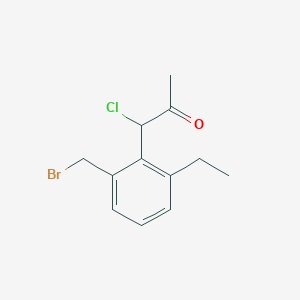
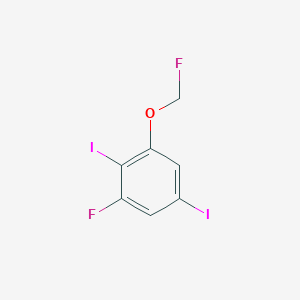
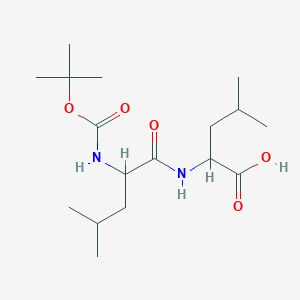
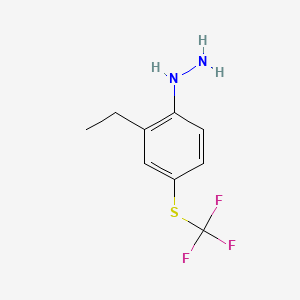
![Boronic acid, b-(6-[1,1'-biphenyl]-4-yl-4-dibenzothienyl)-](/img/structure/B14051109.png)
